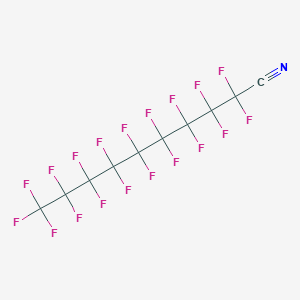

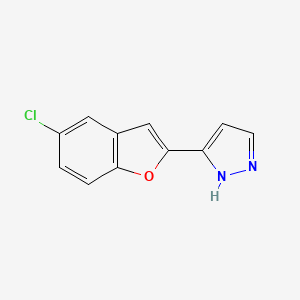

![molecular formula C13H11FO B1597838 (3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol CAS No. 773873-05-5](/img/structure/B1597838.png)

(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanol

Vue d'ensemble

Description

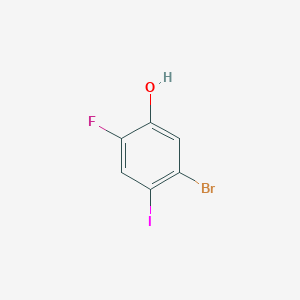

“(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol” is a biochemical compound with the molecular formula C13H11FO and a molecular weight of 202.22 . It is used for proteomics research .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the mono ortho-bromination of phenolic building blocks by NBS has been achieved in short reaction times (15–20 min) using ACS-grade methanol as a solvent . The reactions can be conducted on phenol, naphthol, and biphenol substrates, giving yields of >86% on a gram scale . Another method reported for accessing 3’,4’,5’-trifluoro-[1,1’-biphenyl]-2-amine, a key intermediate for Fluxapyroxad, achieved an overall yield of 73% after a three-step process .

Molecular Structure Analysis

The molecular structure of “(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol” consists of a biphenyl core with a fluoro group at the 3’ position and a methanol group at the 4 position .

Chemical Reactions Analysis

The Balz–Schiemann reaction, a method for the installation of fluorine into aromatic systems, has been revisited under catalyst- and additive-free conditions . The study showed that using low- or non-polar solvents could improve the pyrolysis and photolysis of aryldiazonium tetrafluoroborates, enabling effective fluorination at a low temperature or under visible-light irradiation .

Applications De Recherche Scientifique

Proteomics Research

(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol: is utilized in proteomics research due to its unique chemical structure that can influence protein interactions and functions. Its application in this field is crucial for understanding protein dynamics, modifications, and interactions within biological systems .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. It’s particularly useful in the synthesis of covalent organic frameworks (COFs), which are polymers with a variety of applications due to their high porosity and stability . These frameworks are used in gas storage, filtration, and catalysis, showcasing the compound’s utility in creating advanced materials.

Medicinal Chemistry

Fluorinated compounds like (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol play a significant role in medicinal chemistry. The introduction of fluorine atoms into organic molecules often leads to enhanced biological activity and metabolic stability, making them valuable in drug design and development .

Material Science

This compound’s derivatives are integral in the development of new materials. For instance, they can be used to create novel polymers with specific electronic properties or as precursors for more complex molecules used in material science applications .

Analytical Chemistry

In analytical chemistry, (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol can be employed as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods .

Environmental Science

The environmental impact of fluorinated biphenyl compounds is an area of growing interest. These compounds can be used to study the environmental fate of fluorinated pollutants, helping to understand and mitigate their effects on ecosystems .

Biochemistry

In biochemistry, the compound is used for research purposes, particularly in studying biochemical pathways and molecular interactions. Its role in proteomics research also extends to biochemistry, where it can help elucidate the structure and function of biomolecules .

Pharmaceutical Testing

(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanol: is also important in pharmaceutical testing. It can serve as a reference compound for testing the efficacy and safety of new drugs, ensuring that they meet the required standards before being approved for clinical use .

Propriétés

IUPAC Name |

[4-(3-fluorophenyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBNEOSMNIVQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362684 | |

| Record name | 4-(3-FLUOROPHENYL)BENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

773873-05-5 | |

| Record name | 4-(3-FLUOROPHENYL)BENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylic acid](/img/structure/B1597757.png)

![Methyl 4-methyl-2-{[(4-methylphenyl)sulfonyl]-amino}pentanoate](/img/structure/B1597759.png)

![[1-(1H-Indol-3-yl)-2-pyrrolidin-1-yl-ethyl]-methyl-amine](/img/structure/B1597762.png)